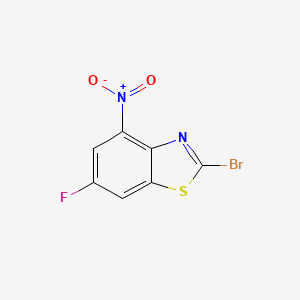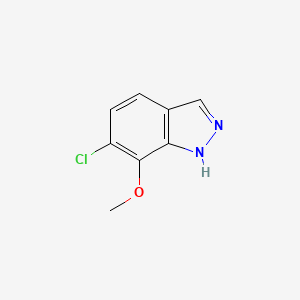
(S)-1-(2-Aminophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2-Aminophenyl)ethan-1-ol is a chiral organic compound with a molecular formula of C8H11NO It features an amino group (-NH2) and a hydroxyl group (-OH) attached to a phenyl ring, making it an important intermediate in various chemical syntheses
準備方法
Synthetic Routes and Reaction Conditions
(S)-1-(2-Aminophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of (S)-1-(2-Nitrophenyl)ethan-1-ol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction conditions typically include a solvent like ethanol and a temperature range of 25-50°C.
Another method involves the asymmetric reduction of 2-Acetylaminophenyl ketone using chiral catalysts. This method ensures the production of the (S)-enantiomer with high enantiomeric purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum. The reaction is carried out in reactors designed to handle high pressures and temperatures, ensuring efficient conversion and high yield.
化学反応の分析
Types of Reactions
(S)-1-(2-Aminophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form (S)-1-(2-Aminophenyl)ethane using strong reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-Acetylaminophenyl ketone or 2-Formylaminophenyl aldehyde.
Reduction: (S)-1-(2-Aminophenyl)ethane.
Substitution: N-Acyl derivatives or N-Sulfonyl derivatives.
科学的研究の応用
(S)-1-(2-Aminophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a chiral ligand in asymmetric synthesis.
Medicine: It is a precursor in the synthesis of various drugs, including those targeting neurological disorders.
Industry: The compound is utilized in the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of (S)-1-(2-Aminophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
- ®-1-(2-Aminophenyl)ethan-1-ol
- 1-(2-Aminophenyl)propan-1-ol
- 1-(2-Aminophenyl)butan-1-ol
Uniqueness
(S)-1-(2-Aminophenyl)ethan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Compared to its ®-enantiomer, the (S)-enantiomer may exhibit different pharmacological activities and binding affinities. The presence of the hydroxyl group at the ethan-1-ol position also differentiates it from other similar compounds, influencing its reactivity and applications.
特性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
(1S)-1-(2-aminophenyl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,9H2,1H3/t6-/m0/s1 |
InChIキー |
WBIYLDMSLIXZJK-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1N)O |
正規SMILES |
CC(C1=CC=CC=C1N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one](/img/structure/B11762062.png)
![4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid](/img/structure/B11762069.png)

![2-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B11762081.png)
![(5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol](/img/structure/B11762082.png)


![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid](/img/structure/B11762097.png)

amine](/img/structure/B11762125.png)
![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B11762128.png)
![5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B11762130.png)
![1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-amine](/img/structure/B11762133.png)
